3-(2,4-Dichlorophenyl)propanal
Overview
Description
Synthesis Analysis
The synthesis of 3-(2,4-Dichlorophenyl)propanal and related compounds often involves base-catalyzed Claisen-Schmidt condensation reactions. For instance, Salian et al. (2018) synthesized chalcone derivatives, including compounds structurally related to 3-(2,4-Dichlorophenyl)propanal, by reacting 4-(propan-2-yl)benzaldehyde with substituted acetophenones, demonstrating a method that could be adapted for the synthesis of 3-(2,4-Dichlorophenyl)propanal (Salian et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(2,4-Dichlorophenyl)propanal has been extensively studied using single crystal X-ray diffraction techniques. Studies reveal that these compounds crystallize in various systems, with detailed analysis on dihedral angles, hydrogen bonding, and weak intermolecular interactions providing insights into their stability and molecular geometry (Kumar et al., 2016).
Chemical Reactions and Properties
The chemical reactivity and properties of 3-(2,4-Dichlorophenyl)propanal derivatives have been explored through spectroscopic characterization and density functional theory (DFT) analysis. Studies focus on vibrational wavenumbers, molecular electrostatic potential surfaces, and reactivity descriptors, offering insights into the compound's behavior in chemical reactions (Mary et al., 2015).
Physical Properties Analysis
The physical properties of related compounds, including solubility, melting points, and crystal structure, have been determined through experimental and theoretical methods. These studies help in understanding the material properties that influence the compound's application in various fields (Shuang-hu, 2014).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interactions with other molecules, have been assessed using various spectroscopic techniques and quantum chemical calculations. This includes exploring the molecule's frontier orbitals, charge distribution, and potential for forming specific interactions, which are critical for its chemical behavior and potential applications (Adole et al., 2020).
Scientific Research Applications
Antimicrobial Activity : A synthesized compound with a similar structure, (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)-prop-2-en-1-one, demonstrated moderate antimicrobial activity against selected pathogens (Sadgir et al., 2020).
Molecular Stability and Charge Delocalization : Another related compound, (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, showed promising stability and charge delocalization characteristics, relevant in various chemical applications (Sheena Mary et al., 2015).
Crystal Structure Analysis : The crystal structure of a similar compound, (2E)-3-(2,4-dichlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one, was analyzed to understand its molecular geometry, which is vital in material science and crystallography (Murthy et al., 2018).
Antifungal Activity : N-substituted derivatives of a compound structurally related to 3-(2,4-Dichlorophenyl)propanal displayed promising antifungal activity against plant pathogenic fungi, indicating potential agricultural applications (Arnoldi et al., 2007).
Pharmaceutical Research : The compound has been involved in the synthesis and structural characterization for potential use in pharmaceutical research, as seen in studies like the preparation of (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate (Shuang-hu, 2014).
Fungicidal Properties : Novel derivatives have shown fungicidal activity against various pathogens, suggesting applications in agriculture and horticulture (Liu et al., 2008).
Safety And Hazards
properties
IUPAC Name |
3-(2,4-dichlorophenyl)propanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVDWIAVFOPBGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00618927 | |
Record name | 3-(2,4-Dichlorophenyl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00618927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dichlorophenyl)propanal | |
CAS RN |
98581-93-2 | |
Record name | 3-(2,4-Dichlorophenyl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00618927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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